Cas no 1600610-22-7 (2-azido-5-iodopyrimidine)

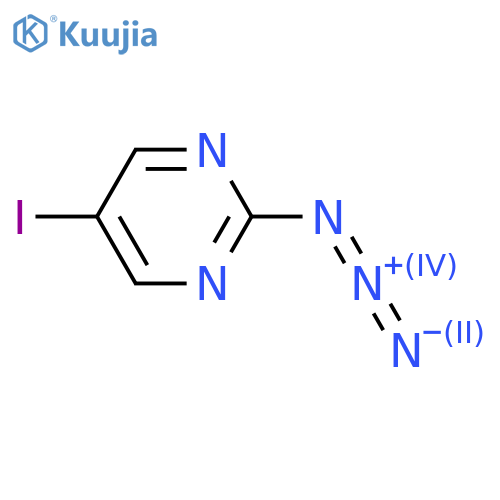

2-azido-5-iodopyrimidine structure

商品名:2-azido-5-iodopyrimidine

CAS番号:1600610-22-7

MF:C4H2IN5

メガワット:246.996651172638

MDL:MFCD30289109

CID:5244947

2-azido-5-iodopyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-Azido-5-iodopyrimidine (ACI)

- Pyrimidine, 2-azido-5-iodo- (ACI)

- 2-azido-5-iodopyrimidine

-

- MDL: MFCD30289109

- インチ: 1S/C4H2IN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H

- InChIKey: FQDIUBWHBJSXIO-UHFFFAOYSA-N

- ほほえんだ: [N-]=[N+]=NC1N=CC(I)=CN=1

2-azido-5-iodopyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-286406-10.0g |

2-azido-5-iodopyrimidine |

1600610-22-7 | 10.0g |

$2438.0 | 2023-03-01 | ||

| Enamine | EN300-286406-2.5g |

2-azido-5-iodopyrimidine |

1600610-22-7 | 2.5g |

$1531.0 | 2023-09-06 | ||

| Enamine | EN300-286406-5g |

2-azido-5-iodopyrimidine |

1600610-22-7 | 5g |

$1939.0 | 2023-09-06 | ||

| Enamine | EN300-286406-5.0g |

2-azido-5-iodopyrimidine |

1600610-22-7 | 5.0g |

$1939.0 | 2023-03-01 | ||

| Enamine | EN300-286406-1.0g |

2-azido-5-iodopyrimidine |

1600610-22-7 | 1.0g |

$739.0 | 2023-03-01 | ||

| Enamine | EN300-286406-1g |

2-azido-5-iodopyrimidine |

1600610-22-7 | 1g |

$739.0 | 2023-09-06 | ||

| Enamine | EN300-286406-10g |

2-azido-5-iodopyrimidine |

1600610-22-7 | 10g |

$2438.0 | 2023-09-06 |

2-azido-5-iodopyrimidine 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1600610-22-7 (2-azido-5-iodopyrimidine) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量